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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied

Chemistry (IUPAC) nomenclature for aniline and its derivatives. It is designed to serve as a

practical resource for chemists in research, development, and quality control, ensuring

accurate and unambiguous communication of chemical structures. The guide covers the

fundamental principles of naming aniline-based compounds, including the prioritization of

functional groups, and provides detailed experimental protocols for structural elucidation.

Core Principles of Aniline Nomenclature
The IUPAC system recognizes "aniline" as a retained common name for the parent compound,

benzenamine (C₆H₅NH₂).[1][2][3] This serves as the foundational name for many of its

derivatives. Alternatively, the systematic name "benzenamine" is also acceptable under IUPAC

rules.[3]

Numbering and Locants
The carbon atom of the benzene ring attached to the amino group (–NH₂) is designated as

position 1.[1][4][5] Substituents on the ring are assigned the lowest possible locants (numbers).

For monosubstituted anilines, the prefixes ortho- (o-), meta- (m-), and para- (p-) can be used

to denote substituents at positions 2, 3, and 4, respectively.[1] However, for polysubstituted

rings, numerical locants are mandatory.[5]
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N-Substituted Derivatives
When alkyl or other groups are substituted on the nitrogen atom of the amino group, they are

designated with the locant N-.[3] If multiple identical groups are attached to the nitrogen,

prefixes such as N,N-di or N,N,N-tri are used.[6][7]

Prioritization of Functional Groups
When an aniline derivative contains other functional groups, a priority system determines the

parent name of the molecule. The amino group (–NH₂) has a lower priority than many other

functional groups, such as carboxylic acids, esters, and alcohols.[8][9][10][11][12] If a higher-

priority functional group is present, the aniline moiety is treated as a substituent, and the –NH₂

group is designated by the prefix "amino-".[3][12]

The following table summarizes the priority of common functional groups relative to amines.

Priority
Functional
Group Class

Formula
Suffix (if
principal
group)

Prefix (if
substituent)

Higher Carboxylic acids –COOH -oic acid carboxy-

Esters –COOR -oate alkoxycarbonyl-

Amides –CONH₂ -amide carbamoyl-

Aldehydes –CHO -al formyl- or oxo-

Ketones >C=O -one oxo-

Alcohols –OH -ol hydroxy-

Reference Amines –NH₂ -amine amino-

Lower Alkenes >C=C< -ene -

Alkynes –C≡C– -yne -

Ethers –OR - alkoxy-

Halides –X - halo-

Nitro compounds –NO₂ - nitro-
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IUPAC Nomenclature Examples
The following table provides examples of IUPAC names for a range of aniline derivatives,

illustrating the application of the rules discussed.

Structure IUPAC Name(s) Comments

C₆H₅NH₂ Aniline, Benzenamine
"Aniline" is the retained,

preferred IUPAC name.

2-CH₃C₆H₄NH₂ 2-Methylaniline, o-Toluidine
The common name o-toluidine

is still frequently used.

4-BrC₆H₄NH₂
4-Bromoaniline, p-

Bromoaniline

Numerical locant is preferred

for clarity.

C₆H₅NH(CH₃) N-Methylaniline
The methyl group is on the

nitrogen atom.

C₆H₅N(CH₂CH₃)₂ N,N-Diethylaniline
Two ethyl groups are on the

nitrogen atom.

3-NO₂C₆H₄NH₂ 3-Nitroaniline

Numbering gives the nitro

group the lowest possible

locant after the amino group.

4-HOC₆H₄NH₂ 4-Aminophenol

The hydroxyl group has higher

priority, so the parent name is

phenol.

2-HOOC-C₆H₄NH₂ 2-Aminobenzoic acid

The carboxylic acid group has

the highest priority, so the

parent name is benzoic acid.

2,4,6-Cl₃C₆H₄NH₂ 2,4,6-Trichloroaniline
For multiple substituents,

numerical locants are used.

Logical Workflow for IUPAC Naming of Aniline
Derivatives
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The following diagram illustrates the decision-making process for naming an aniline derivative

according to IUPAC rules.

Start with the
Aniline Derivative Structure

Identify the highest priority
functional group

Is the amino group the
highest priority?

Parent name is 'Aniline'
or 'Benzenamine'

Yes

Parent name is based on the
higher priority group

No

Identify all substituents
on the ring and nitrogen

Name the amino group
as an 'amino-' prefix

Number the ring starting
from C1 (attached to N or

highest priority group)

Use 'N-' for substituents
on the nitrogen atom

Assemble the full name:
locants + prefixes +
parent name + suffix

Final IUPAC Name

Click to download full resolution via product page

A flowchart for the systematic IUPAC naming of aniline derivatives.

Experimental Protocols for Structural Elucidation
The unambiguous determination of an aniline derivative's structure is a prerequisite for its

correct naming. This is typically achieved through a combination of spectroscopic techniques.

Generalized Experimental Workflow
The following diagram outlines a typical workflow for the structural elucidation of a synthesized

aniline derivative.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b041778?utm_src=pdf-body
https://www.benchchem.com/product/b041778?utm_src=pdf-body-img
https://www.benchchem.com/product/b041778?utm_src=pdf-body
https://www.benchchem.com/product/b041778?utm_src=pdf-body
https://www.benchchem.com/product/b041778?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis

Synthesis and Purification
of Aniline Derivative

Mass Spectrometry (MS) Infrared (IR) Spectroscopy Nuclear Magnetic Resonance
(NMR) Spectroscopy

Combined Spectroscopic
Data Analysis

Propose Chemical Structure

Generate IUPAC Name
Based on Structure

Confirmed Structure
and IUPAC Name

Click to download full resolution via product page

A generalized workflow for the structural elucidation of aniline derivatives.

Detailed Methodologies
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Provides information on the number, environment, and connectivity of protons.

Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an
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internal standard.[13]

Acquisition: Acquire the spectrum on a 300-600 MHz spectrometer.

Typical Chemical Shifts (δ, ppm):

Aromatic protons (Ar-H): 6.5 - 7.5 ppm. The substitution pattern influences the

multiplicity and exact shifts.

Amine proton (N-H): 3.0 - 5.0 ppm (broad singlet, can exchange with D₂O).

N-Alkyl protons (α-protons): 2.5 - 3.5 ppm.

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

Sample Preparation: As for ¹H NMR, but a higher concentration may be required.

Acquisition: Typically acquired on the same instrument as the ¹H NMR.

Typical Chemical Shifts (δ, ppm):

C-NH₂ (C1): 140 - 150 ppm.

Other aromatic carbons: 110 - 130 ppm.

N-Alkyl carbons: 30 - 50 ppm.

5.2.2. Infrared (IR) Spectroscopy

Purpose: To identify the presence of key functional groups.

Sample Preparation: Samples can be analyzed as thin films (for liquids), KBr pellets (for

solids), or using an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Record the spectrum over the 4000-400 cm⁻¹ range.

Characteristic Absorption Bands (cm⁻¹):

N-H stretch (primary anilines): Two bands in the 3300-3500 cm⁻¹ region.
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N-H stretch (secondary anilines): One band in the 3300-3500 cm⁻¹ region.

C-N stretch (aromatic): 1250-1360 cm⁻¹.

Aromatic C=C stretch: 1450-1600 cm⁻¹.

Aromatic C-H out-of-plane bending: 690-900 cm⁻¹ (indicative of substitution pattern).

5.2.3. Mass Spectrometry (MS)

Purpose: To determine the molecular weight and fragmentation pattern, which aids in

structural confirmation.

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,

methanol, acetonitrile).

Ionization Techniques: Electron Ionization (EI) or Electrospray Ionization (ESI) are

commonly used.

Key Observations:

Molecular Ion (M⁺•): The molecular weight of the compound. According to the nitrogen

rule, an odd molecular weight suggests the presence of an odd number of nitrogen

atoms.

Fragmentation: Common fragmentation patterns for anilines include the loss of H•,

HCN, and cleavage of N-alkyl groups.

Summary of Spectroscopic Data for Aniline
The following table summarizes the characteristic spectroscopic data for the parent compound,

aniline.
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Technique Observation Value/Range

¹H NMR
Chemical Shift (δ, ppm) in

CDCl₃

7.18 (t, 2H, meta-H), 6.77 (t,

1H, para-H), 6.68 (d, 2H,

ortho-H), 3.73 (s, 2H, NH₂)

¹³C NMR
Chemical Shift (δ, ppm) in

CDCl₃

146.6 (C1), 129.3 (meta-C),

118.5 (para-C), 115.1 (ortho-C)

IR Absorption (cm⁻¹)

3430, 3350 (N-H stretch), 1620

(N-H bend), 1275 (C-N

stretch), 750, 690 (C-H bend)

MS (EI) m/z (relative intensity)
93 (M⁺•, 100%), 66 (M-HCN,

30%), 39 (15%)

This guide provides the foundational knowledge for accurately and systematically applying

IUPAC nomenclature to aniline derivatives, supported by established experimental techniques

for structural verification. Adherence to these principles is paramount for clear communication

and reproducibility in the scientific and industrial communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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